Sulfo-Cy7.5 azide
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Overview
Description
Sulfo-Cy7.5 azide is a derivative of Cyanine 7.5 dye, characterized by the presence of azide and sulfonate functional groups. This compound is highly hydrophilic and water-soluble, making it suitable for use in aqueous solutions. It is commonly used in near-infrared (NIR) imaging and click chemistry applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cy7.5 azide is synthesized through a series of chemical reactions involving the introduction of azide and sulfonate groups to the Cyanine 7.5 dye. The synthesis typically involves the following steps:
Formation of Cyanine 7.5 Dye: The initial step involves the synthesis of Cyanine 7.5 dye, which includes the formation of a polymethine bridge between two nitrogen atoms.
Introduction of Azide Group: The azide group is introduced through a nucleophilic substitution reaction, where a suitable azide precursor reacts with the Cyanine 7.5 dye.
Addition of Sulfonate Group: The sulfonate group is added to enhance the water solubility of the compound. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pH, and reaction time are carefully controlled to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy7.5 azide undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide group of this compound can react with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form stable triazole rings.
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Does not require a catalyst and is performed under mild conditions, often in aqueous solutions.
Major Products Formed
Triazole Derivatives: Formed through click chemistry reactions with alkyne-containing molecules.
Substituted Azides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Sulfo-Cy7.5 azide has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the labeling and modification of biomolecules.
Biology: Employed in biolabeling and cell imaging due to its near-infrared fluorescence properties.
Medicine: Utilized in in vivo imaging for diagnostic purposes, including angiography.
Industry: Applied in the development of fluorescent probes and sensors for various analytical applications.
Mechanism of Action
The mechanism of action of Sulfo-Cy7.5 azide involves its ability to form covalent bonds with alkyne-containing molecules through click chemistry reactions. The azide group reacts with the alkyne group to form a stable triazole ring, enabling the labeling and tracking of biomolecules. This property is particularly useful in biological and medical applications, where precise tracking of molecules is essential .
Comparison with Similar Compounds
Similar Compounds
Sulfo-Cy7 azide: Another sulfonated cyanine dye with similar properties but different spectral characteristics.
Cyanine 7.5 azide: A non-sulfonated version of Sulfo-Cy7.5 azide, which has lower water solubility.
Indocyanine Green (ICG): A widely used NIR dye with similar applications but lower fluorescence quantum yield compared to this compound.
Uniqueness
This compound stands out due to its high water solubility, improved fluorescence quantum yield, and versatility in click chemistry applications. Its ability to form stable triazole rings with alkyne-containing molecules makes it a valuable tool in various scientific research fields .
Properties
Molecular Formula |
C48H51K3N6O13S4 |
---|---|
Molecular Weight |
1165.5 g/mol |
IUPAC Name |
tripotassium;(2Z)-3-[6-(3-azidopropylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C48H54N6O13S4.3K/c1-47(2)42(53(5)38-18-16-34-36(45(38)47)26-32(68(56,57)58)28-40(34)70(62,63)64)20-14-30-11-9-12-31(25-30)15-21-43-48(3,4)46-37-27-33(69(59,60)61)29-41(71(65,66)67)35(37)17-19-39(46)54(43)24-8-6-7-13-44(55)50-22-10-23-51-52-49;;;/h14-21,25-29H,6-13,22-24H2,1-5H3,(H4-,50,55,56,57,58,59,60,61,62,63,64,65,66,67);;;/q;3*+1/p-3 |
InChI Key |
QXFFSPPKMMLKON-UHFFFAOYSA-K |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)NCCCN=[N+]=[N-])C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCN=[N+]=[N-])C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |
Origin of Product |
United States |
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